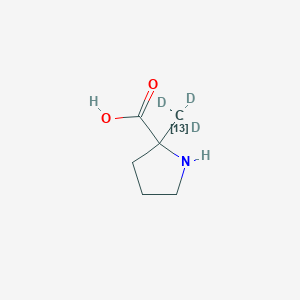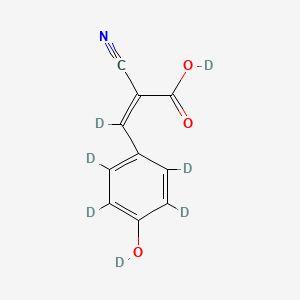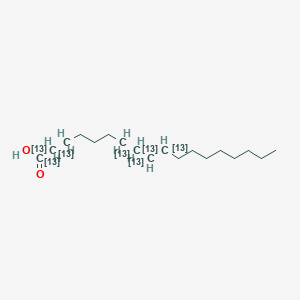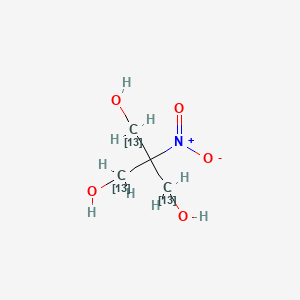
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol
描述
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol is a synthetic organic compound that features isotopic labeling with carbon-13
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol typically involves multi-step organic reactions. The starting materials are often isotopically labeled precursors, which undergo nitration, reduction, and hydroxylation reactions under controlled conditions. Common reagents include nitric acid, reducing agents like sodium borohydride, and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of isotopically labeled precursors can be cost-prohibitive, so efficient recycling and recovery methods are essential.
化学反应分析
Types of Reactions
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydroxyl or nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Potential use in drug development and pharmacokinetics.
Industry: Employed in the synthesis of specialized materials and chemicals.
作用机制
The mechanism of action of 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into metabolic processes and molecular interactions.
相似化合物的比较
Similar Compounds
2-(hydroxymethyl)-2-nitropropane-1,3-diol: A non-labeled analog with similar chemical properties.
2-(hydroxy(113C)methyl)-2-nitropropane-1,3-diol: A partially labeled analog.
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol: The fully labeled compound discussed here.
Uniqueness
The unique aspect of this compound lies in its complete isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques like NMR spectroscopy. This makes it a valuable tool in research applications where precise tracking of molecular transformations is required.
属性
IUPAC Name |
2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQJQHSAWMFDJE-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH2]O)([13CH2]O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745955 | |
| Record name | 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-64-7 | |
| Record name | 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)

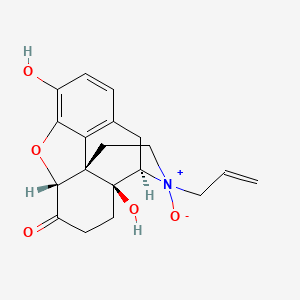



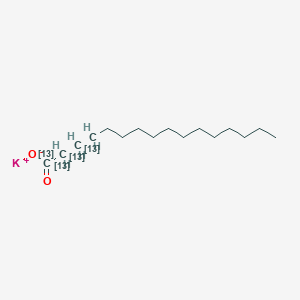
![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)
